(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 303797-25-3
VCID: VC7186030
InChI: InChI=1S/C22H17ClN2OS/c1-25-18-13-12-17(23)14-19(18)27-22(25)24-21(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3
SMILES: CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C22H17ClN2OS
Molecular Weight: 392.9

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

CAS No.: 303797-25-3

Cat. No.: VC7186030

Molecular Formula: C22H17ClN2OS

Molecular Weight: 392.9

* For research use only. Not for human or veterinary use.

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide - 303797-25-3

Specification

CAS No. 303797-25-3
Molecular Formula C22H17ClN2OS
Molecular Weight 392.9
IUPAC Name N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Standard InChI InChI=1S/C22H17ClN2OS/c1-25-18-13-12-17(23)14-19(18)27-22(25)24-21(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3
Standard InChI Key PQABENLANAUARN-ZNTNEXAZSA-N
SMILES CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Synthesis Pathway

The synthesis of such compounds typically involves:

  • Preparation of the benzo[d]thiazole core:

    • Starting from 2-aminothiophenol and reacting with an appropriate aldehyde or ketone under acidic conditions.

  • Formation of the ylidene bond:

    • Condensation of the benzo[d]thiazole derivative with a diphenylacetyl chloride or a similar precursor.

  • Purification:

    • Recrystallization or chromatographic techniques to isolate the pure product.

These reactions often require catalysts or specific reagents to achieve high yields and stereoselectivity for the (E)-configuration.

Biological Significance

Benzo[d]thiazole derivatives are widely studied in medicinal chemistry due to their diverse pharmacological activities:

Potential Activities

  • Antimicrobial Properties:

    • Compounds with halogen substituents (like chlorine) often show enhanced antibacterial and antifungal activity due to increased lipophilicity and membrane penetration ability.

  • Anticancer Potential:

    • The diphenylacetamide group is known to interact with biological targets like enzymes or receptors involved in cancer progression.

    • Similar compounds have been tested against breast cancer cell lines (e.g., MCF-7) with promising results .

  • Anti-inflammatory Effects:

    • The amide functionality can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation .

Mechanism of Action

The biological effects are often mediated through:

  • Binding to active sites of enzymes or receptors via hydrogen bonding, π-π stacking, or hydrophobic interactions.

  • Disruption of microbial cell walls or inhibition of DNA synthesis in pathogens.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (^1H) and Carbon (^13C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • X-ray Crystallography:

    • Determines the precise three-dimensional geometry, including the (E)-configuration.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Bromine instead of chlorine; lacks diphenylacetamide groupAntimicrobial, anticancer
2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione Contains fluorine; isoindoline ringAntimitotic activity
N-(3-Cyano-tetrahydrobenzothiophen-2-yl)-2-thiadiazol Cyano group; thiadiazole ringAnti-inflammatory

Future Research Directions

  • Pharmacokinetics and Toxicology:

    • Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for drug development.

  • Molecular Docking Studies:

    • Computational modeling can predict binding affinity with biological targets like kinases or DNA.

  • Derivatization:

    • Modifying substituents (e.g., replacing chlorine with fluorine) could enhance activity or reduce side effects.

This compound represents a promising scaffold for developing new therapeutic agents due to its versatile chemical structure and potential biological activities. Further experimental studies are needed to fully explore its pharmacological applications.

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